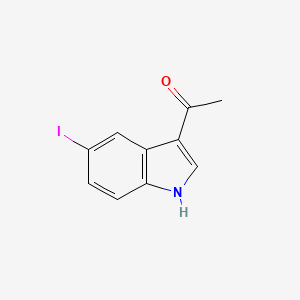

3-Acetyl-5-iodoindole

説明

Historical Context and Chemical Significance of the Indole (B1671886) Core

The journey into the world of indole chemistry began in the 19th century, intrinsically linked to the study of the dye indigo. pcbiochemres.comwikipedia.org In 1866, Adolf von Baeyer achieved a significant milestone by reducing oxindole (B195798) to indole using zinc dust. pcbiochemres.comwikipedia.org This breakthrough laid the groundwork for the systematic exploration of indole chemistry. A few years later, in 1869, von Baeyer proposed the structural formula for indole, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a five-membered pyrrole (B145914) ring. wikipedia.orgirjmets.com The name "indole" itself is a portmanteau of "indigo" and "oleum" (Latin for oil), reflecting its origins. irjmets.com

The development of synthetic methods, most notably the Fischer indole synthesis in 1883, further propelled the field forward, enabling the creation of a vast array of substituted indoles. pcbiochemres.comirjmets.com This reaction remains a cornerstone of modern organic synthesis. irjmets.com

The significance of the indole core extends far beyond its historical roots in the dye industry. It is a privileged scaffold in medicinal chemistry and a fundamental building block in numerous biologically active compounds. irjmets.combohrium.commdpi.com The indole nucleus is present in the essential amino acid tryptophan, the neurotransmitters serotonin (B10506) and melatonin, and a wide variety of alkaloids with diverse pharmacological activities. pcbiochemres.comirjmets.combohrium.com Its unique electronic properties, characterized by an electron-rich nature, make it highly reactive towards electrophilic substitution, particularly at the C3 position. irjmets.com This reactivity allows for the strategic functionalization of the indole ring system, leading to the synthesis of compounds with a broad spectrum of applications, including anti-inflammatory, antimicrobial, anticancer, and antiviral agents. pcbiochemres.comrsc.org

Importance of Halogenated Indoles in Synthetic and Biological Sciences

The introduction of halogen atoms onto the indole scaffold, a process known as halogenation, significantly broadens the synthetic and biological utility of this already versatile heterocycle. Halogenated indoles serve as crucial intermediates in organic synthesis, with the carbon-halogen bond providing a reactive handle for further molecular modifications through various cross-coupling reactions. chemrevlett.com This allows for the construction of complex molecular architectures and the introduction of diverse functional groups. chemrevlett.com

From a biological perspective, halogenation can profoundly influence the pharmacokinetic and pharmacodynamic properties of indole-containing molecules. The presence of halogens can enhance lipophilicity, improve metabolic stability, and modulate binding affinity to biological targets. vliz.be This has led to the discovery of numerous halogenated indole derivatives with potent and specific biological activities.

For instance, several halogenated indoles have demonstrated significant potential as therapeutic agents. They have been investigated for their antimicrobial, anticancer, and anti-inflammatory properties. mdpi.comevitachem.comresearchgate.net Specific examples include the nematicidal activity of 5-iodoindole (B102021) against root-knot nematodes and the virulence-inhibiting effects of various halogenated indoles against pathogenic bacteria like Vibrio campbellii. vliz.beresearchgate.net The position and nature of the halogen substituent can have a dramatic impact on the biological activity, highlighting the importance of precise synthetic control. vliz.be

Structural Elucidation and Nomenclatural Considerations of 3-Acetyl-5-iodoindole

Structural Formula: C₁₀H₈INO

Structure:

The systematic IUPAC name for this compound is 1-(5-iodo-1H-indol-3-yl)ethan-1-one . However, it is more commonly referred to as 3-Acetyl-5-iodoindole .

The structure of 3-Acetyl-5-iodoindole is characterized by an indole core with two key substituents. An acetyl group (COCH₃) is attached to the C3 position of the indole ring, and an iodine atom is attached to the C5 position of the benzene ring portion of the indole nucleus.

The elucidation of this structure relies on standard spectroscopic techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are essential for determining the connectivity of atoms and the chemical environment of each proton and carbon. For instance, in a related compound, 3-acetyl-5-iodo-1H-indole-3-carbaldehyde, the proton signals can be assigned to their respective positions on the indole ring. rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy helps identify the functional groups present in the molecule. The spectrum of 3-Acetyl-5-iodoindole would show characteristic absorption bands for the N-H stretch of the indole ring, the C=O stretch of the acetyl group, and vibrations associated with the aromatic rings. rsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact molecular weight of the compound, confirming its elemental composition. rsc.org

Table 1: Key Structural Features of 3-Acetyl-5-iodoindole

| Feature | Description |

| Core Structure | Indole (fused benzene and pyrrole rings) |

| Substituent at C3 | Acetyl group (-COCH₃) |

| Substituent at C5 | Iodine atom (-I) |

| Molecular Formula | C₁₀H₈INO |

| IUPAC Name | 1-(5-iodo-1H-indol-3-yl)ethan-1-one |

| Common Name | 3-Acetyl-5-iodoindole |

Research Landscape and Knowledge Gaps Pertaining to 3-Acetyl-5-iodoindole

The research landscape for 3-Acetyl-5-iodoindole specifically is relatively sparse compared to the broader field of indole chemistry. While extensive research exists on indole derivatives in general, including halogenated and acetylated indoles, focused studies on this particular compound are limited.

Much of the available information comes from broader studies on the synthesis and biological activities of various substituted indoles. For example, methods for the synthesis of 3-iodoindoles and the direct iodination of indoles at the C5 position have been developed, providing potential synthetic routes to 3-Acetyl-5-iodoindole. rsc.orgresearchgate.netorganic-chemistry.org Research on 3-acetylindole (B1664109) derivatives has highlighted their therapeutic potential, including anti-inflammatory and antibacterial activities. thepharmajournal.comresearchgate.netnih.gov

A significant knowledge gap exists in the dedicated investigation of the specific biological properties and potential applications of 3-Acetyl-5-iodoindole. While related compounds, such as 5-iodoindole, have shown nematicidal activity, and other 3-acetylindole derivatives exhibit various pharmacological effects, the unique contribution of the combined 3-acetyl and 5-iodo substitution pattern remains largely unexplored. researchgate.netthepharmajournal.com

Further research is needed to:

Develop efficient and scalable synthetic methods specifically for 3-Acetyl-5-iodoindole.

Conduct comprehensive spectroscopic and crystallographic analysis to fully characterize its structure.

Perform in-depth biological screening to evaluate its potential as an antimicrobial, anticancer, anti-inflammatory, or other therapeutic agent.

Investigate its mechanism of action at a molecular level to understand how its specific structure contributes to any observed biological activity.

Addressing these knowledge gaps could unlock the potential of 3-Acetyl-5-iodoindole as a valuable tool in medicinal chemistry and drug discovery. The strategic placement of the acetyl and iodo groups on the indole scaffold presents an intriguing opportunity for the development of novel bioactive molecules.

Structure

3D Structure

特性

分子式 |

C10H8INO |

|---|---|

分子量 |

285.08 g/mol |

IUPAC名 |

1-(5-iodo-1H-indol-3-yl)ethanone |

InChI |

InChI=1S/C10H8INO/c1-6(13)9-5-12-10-3-2-7(11)4-8(9)10/h2-5,12H,1H3 |

InChIキー |

QHIMXFQGNQEHDF-UHFFFAOYSA-N |

正規SMILES |

CC(=O)C1=CNC2=C1C=C(C=C2)I |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 3 Acetyl 5 Iodoindole and Congeneric Structures

Direct Synthesis Strategies for 3-Acetyl-5-iodoindole

Direct and efficient methods for the construction of 3-acetyl-5-iodoindole are highly sought after. These strategies often involve the regioselective introduction of either the acetyl or the iodo group onto a pre-existing indole (B1671886) core or a one-pot construction of the substituted indole ring system.

Regioselective Iodination of Acetylindole Precursors

The direct iodination of 3-acetylindole (B1664109) presents a straightforward approach to 3-acetyl-5-iodoindole. However, controlling the regioselectivity of the iodination is a critical challenge due to the electron-rich nature of the indole ring, which can lead to substitution at multiple positions.

Recent advancements have focused on the use of specific iodinating agents and catalysts to achieve high regioselectivity. For instance, the use of N-iodosuccinimide (NIS) in the presence of a catalytic amount of trifluoroacetic acid has been shown to be an effective reagent system for the regioselective iodination of activated aromatic compounds. psu.edu This method offers mild reaction conditions and short reaction times. psu.edu While direct iodination of 3-acetylindole to the 5-position is a desired transformation, studies have shown that the functional group on the indole ring significantly influences the position of iodination. thieme-connect.com For example, direct C5-H iodination of indoles has been achieved with high regioselectivity for various indole derivatives, including those with an acetyl group at the C3 position. acs.orgrsc.org

A study on the direct C5-H iodination of indoles reported the synthesis of 1-acetyl-5-iodo-1H-indole-3-carbaldehyde in 70% yield, highlighting the feasibility of introducing an iodine atom at the C5 position in the presence of an acetyl group. rsc.org

Regioselective Acetylation of Iodoindole Precursors

An alternative strategy involves the regioselective acetylation of a 5-iodoindole (B102021) precursor. The Friedel-Crafts acylation is a classic method for introducing an acetyl group onto an aromatic ring. However, the high nucleophilicity of the indole ring can lead to competing reactions. researchgate.net

The use of specific Lewis acids as catalysts can control the regioselectivity of the acylation. Zirconium tetrachloride (ZrCl4) has been found to be an effective catalyst for the regio- and chemoselective Friedel-Crafts acylation of indoles with acyl chlorides, affording 3-acylindoles in good to high yields without the need for N-H protection. researchgate.net Another approach involves the use of boron trifluoride etherate to promote the regioselective 3-acylation of indoles with anhydrides. researchgate.net

One-Pot Multicomponent Approaches for Indole Construction

One-pot multicomponent reactions offer an efficient and atom-economical approach to the synthesis of complex molecules like 3-acetyl-5-iodoindole from simple starting materials. These reactions combine several steps into a single operation, avoiding the isolation of intermediates and reducing waste. chapman.eduresearchgate.netnih.gov

A notable example is the ytterbium triflate-silica-catalyzed one-pot, three-component condensation reaction of an indole, a benzaldehyde, and N-methylaniline to produce 3-substituted indoles. chapman.edu While this specific example does not yield 3-acetyl-5-iodoindole directly, the principle can be adapted. A four-component synthesis of trisubstituted 3-iodoindoles has also been developed, involving an alkynylation–cyclization–iodination–alkylation sequence. beilstein-journals.org

Synthesis of Key Halogenated Indole Intermediates

The synthesis of halogenated indoles is crucial as they serve as versatile building blocks for the preparation of more complex indole derivatives, including 3-acetyl-5-iodoindole. Electrophilic cyclization and transition metal-catalyzed reactions are two prominent strategies for constructing these important intermediates.

Electrophilic Cyclization Reactions for Haloindole Formation

Electrophilic cyclization has emerged as a powerful tool for the synthesis of haloindoles. sorbonne-universite.frnih.gov This method typically involves the cyclization of a suitably substituted aniline (B41778) derivative, such as a 2-alkynylaniline or a 2-alkenylaniline, in the presence of an electrophilic halogen source.

A variety of methods have been developed for the synthesis of 3-haloindoles. For instance, 3-iodoindoles can be prepared in high yields through the electrophilic cyclization of N,N-dialkyl-o-(1-alkynyl)anilines using iodine in dichloromethane. organic-chemistry.org This reaction proceeds under mild conditions and is applicable to a wide range of terminal acetylenes. organic-chemistry.org Gold(III) catalysis has also been employed for the annulation of 2-alkynylanilines to form indoles, with a one-flask protocol available for the subsequent conversion to 3-bromo- (B131339) and 3-iodoindoles. organic-chemistry.orgresearchgate.net

More recent developments include the use of phenyliodine(III) diacetate (PIDA) in combination with lithium bromide or potassium iodide to achieve a cascade oxidative cyclization/halogenation of 2-alkenylanilines, affording 3-haloindoles. acs.orgresearchgate.net Copper-mediated halocyclization of N-electron-withdrawing group-substituted 2-alkynylanilines offers another route to 3-haloindoles. thieme-connect.com

| Starting Material | Reagents | Product | Key Features |

| N,N-dialkyl-o-(1-alkynyl)anilines | I2, CH2Cl2 | 3-Iodoindoles | Mild conditions, high yields. organic-chemistry.org |

| 2-Alkynylanilines | NaAuCl4·2H2O, then Br2, NBS, or I2/KOH | 3-Bromo- and 3-Iodoindoles | One-flask, gold-catalyzed process. organic-chemistry.orgresearchgate.net |

| 2-Alkenylanilines | PIDA, LiBr or KI | 3-Haloindoles | Cascade oxidative cyclization/halogenation. acs.orgresearchgate.net |

| N-electron-withdrawing group-substituted 2-alkynylanilines | Cupric Halide, Base | 3-Haloindoles | Copper-mediated halocyclization. thieme-connect.com |

Transition Metal-Catalyzed Annulation and Cross-Coupling Strategies

Transition metal catalysis has revolutionized the synthesis of indoles and their halogenated derivatives, offering efficient and selective methods for bond formation. mdpi.com

Palladium-catalyzed reactions are particularly prominent in indole synthesis. For example, the Sonogashira coupling of terminal acetylenes with N,N-dialkyl-o-iodoanilines, followed by an electrophilic cyclization, provides an effective route to 3-iodoindoles. organic-chemistry.org Palladium-catalyzed annulation of anilines with bromoalkynes can also yield 2-phenylindoles with excellent regioselectivity. organic-chemistry.org

Rhodium catalysis has also been utilized in the synthesis of fused indole systems through cascade annulation methods. nih.gov While not directly producing 3-acetyl-5-iodoindole, these advanced catalytic systems demonstrate the power of transition metals in constructing complex indole architectures.

Furthermore, cobalt-catalyzed reactions have been explored for the regioselective functionalization of the indole core. mdpi.comacs.org These methods, often involving C-H activation, provide pathways to substituted indoles that might be further elaborated to the target compound.

| Catalyst System | Reaction Type | Starting Materials | Product Type | Significance |

| Palladium/Copper | Sonogashira Coupling/Electrophilic Cyclization | N,N-dialkyl-o-iodoanilines, terminal acetylenes | 3-Iodoindoles | Efficient two-step synthesis of functionalized iodoindoles. organic-chemistry.org |

| Gold(III) | Annulation/Halogenation | 2-Alkynylanilines | 3-Haloindoles | Mild, one-flask synthesis. organic-chemistry.orgresearchgate.net |

| Rhodium(III) | Cascade Annulation | Indole derivatives, various coupling partners | Fused Indole Polycycles | Construction of complex, biologically relevant scaffolds. nih.gov |

| Cobalt(III) | Cross-Dehydrogenative Coupling | ortho-Alkenylanilines | Indoles | Efficient C-N bond formation. mdpi.com |

Electrochemical Synthesis of Indoles and Iodoindoles

Electrochemical synthesis has emerged as a powerful and sustainable tool in organic chemistry, offering mild reaction conditions and avoiding the need for harsh chemical oxidants. researchgate.net The construction of the iodoindole scaffold, particularly 3-iodoindoles, has been a significant focus of this methodology.

A prominent electrochemical strategy involves the annulation of o-alkynylanilines. researchgate.net In this process, readily available o-alkynylanilines undergo an electro-oxidative cyclization in the presence of an iodide salt. This method is highly efficient, proceeds under external oxidant-free and base-free conditions, and demonstrates tolerance to a wide array of functional groups. researchgate.net A key development in this area is the use of tetrabutylammonium (B224687) iodide (TBAI), which serves a triple function as the electrolyte, a redox catalyst, and the iodine source, streamlining the reaction. rsc.org

Researchers have further refined this process by developing a divergent electrosynthesis system using 2-ethynylanilines in an aqueous medium. rsc.org By simply altering the electrode material (e.g., graphite (B72142) vs. platinum) and the amount of electrical charge passed through the system, one can selectively synthesize either 3-iodoindoles or the corresponding non-iodinated indoles. rsc.org Mechanistic studies suggest that the process involves the anodic oxidation of iodide to generate an iodonium (B1229267) ion or iodine radical, which triggers the cyclization cascade. Concurrently, the cathodic reduction of water generates a hydroxide (B78521) base, which plays a crucial role in the reaction's efficiency. rsc.org

These electrochemical methods represent a green and efficient pathway to 3-iodoindoles, which are valuable precursors for creating more complex molecules like 3-Acetyl-5-iodoindole through subsequent functionalization.

Table 1: Comparison of Electrochemical Synthesis Conditions for 3-Iodoindoles

| Starting Material | Key Reagent/Additive | Electrode Material | Key Feature |

|---|---|---|---|

| o-Alkynylanilines | Tetrabutylammonium Iodide (TBAI) | Not specified | TBAI acts as electrolyte, redox catalyst, and iodine source. rsc.org |

| 2-Ethynylanilines | Potassium Iodide (KI) | Graphite (for 3-iodoindole) | Divergent synthesis; product selectivity controlled by electrode and charge. rsc.org |

Photochemical and Other Emerging Synthetic Pathways

Beyond electrochemistry, photochemical methods and other novel strategies are expanding the toolkit for synthesizing functionalized indoles. Photochemistry offers unique reaction pathways activated by light, often under very mild conditions. For instance, a combined electrochemical and photochemical method has been developed for certain C-H/N-H couplings, where iodide acts as an electrochemical mediator and light is used to cleave an intermediate N-I bond. researchgate.net

A notable emerging strategy for indole synthesis involves an iron-mediated radical coupling between aryl diazonium salts and alkyl iodides. acs.org This process operates through a halogen-atom transfer (XAT) mechanism, where the aryl diazonium salt plays a dual role. It first activates the alkyl iodide via halogen-atom transfer and then serves as a radical acceptor. acs.org The resulting azo intermediate undergoes a subsequent acid-mediated indolization, similar to the Fischer indole synthesis, to yield highly functionalized indoles under mild conditions. acs.org

Direct C-H functionalization is another rapidly advancing frontier. An efficient and highly regioselective method for the direct iodination of the C-5 position of the indole ring has been developed. sci-hub.seresearchgate.net This approach, which does not involve any metal catalysts, proceeds via a radical pathway and is particularly valuable for the late-stage functionalization of complex molecules due to its mild conditions and high functional group tolerance. sci-hub.se These emerging methods provide innovative routes to precursors like 5-iodoindole, which can then be acylated to form the target compound.

Derivatization from Readily Available Indole Scaffolds

The synthesis of 3-Acetyl-5-iodoindole can also be achieved through the sequential functionalization of a pre-existing indole core. This typically involves introducing the iodine atom at the C-5 position and the acetyl group at the C-3 position.

C-5 Functionalization via Halogen-Metal Exchange

Introducing an iodine atom at the C-5 position of an indole ring can be accomplished using organometallic intermediates. While a classical halogen-metal exchange (e.g., treating an aryl bromide with an organolithium reagent) is used to generate an organometallic from a halide, the introduction of a halogen onto an aromatic ring often involves the reverse concept: direct metalation followed by quenching with an electrophilic halogen source.

For indoles, this process typically requires the use of a directing group, often on the indole nitrogen (N-1 position), to guide a strong base (like an organolithium reagent) to deprotonate the desired C-H bond. While direct lithiation at the C-4 position has been documented, functionalization at C-5 can be achieved using appropriate directing groups. researchgate.net Once the C-5 position is metalated to form an indolyl-5-lithium or a related organometallic species, it can be "quenched" by adding an electrophilic iodine source, such as molecular iodine (I₂) or N-iodosuccinimide (NIS), to install the iodine atom regioselectively. sci-hub.seuni-muenchen.de This direct metalation-halogenation sequence is a powerful tool for accessing C-5 functionalized indoles like 5-iodoindole.

C-3 Functionalization through Electrophilic Acylation

The C-3 position of the indole ring is the most nucleophilic and, therefore, the most reactive site for electrophilic substitution. ikm.org.myresearchgate.netbhu.ac.in This inherent reactivity is exploited in the synthesis of 3-Acetyl-5-iodoindole via Friedel-Crafts acylation of a 5-iodoindole precursor.

The reaction is typically carried out by treating 5-iodoindole with an acylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst. ikm.org.my Commonly used Lewis acids for this transformation include aluminum chloride (AlCl₃), tin(IV) chloride (SnCl₄), titanium(IV) chloride (TiCl₄), and zirconium(IV) chloride (ZrCl₄). ikm.org.myresearchgate.net The presence of the electron-withdrawing iodine atom at the C-5 position deactivates the ring slightly towards electrophilic attack, but the reaction still proceeds to give the 3-acylated product in moderate to good yields. ikm.org.my The use of robust catalysts like ZrCl₄ has been shown to be particularly effective, providing high regio- and chemoselectivity for the C-3 acylation of various substituted indoles and minimizing the formation of common byproducts. researchgate.net This step is crucial as it installs the acetyl group at the desired position, completing the synthesis of the 3-Acetyl-5-iodoindole structure.

Table 2: Lewis Acids in Friedel-Crafts Acylation of Indoles

| Lewis Acid | Substrate Example(s) | Key Observation | Reference(s) |

|---|---|---|---|

| SnCl₄, TiCl₄ | 5-Haloindoles | Furnished moderate yields with electron-withdrawing groups. | ikm.org.my |

| AlCl₃ | 5-Methoxyindole | No product formed under the studied conditions. | ikm.org.my |

Chemical Reactivity and Functional Group Transformations of 3 Acetyl 5 Iodoindole

Cross-Coupling Reactions at the C-5 Iodine Position

The presence of an iodine atom at the C-5 position of the indole (B1671886) ring in 3-acetyl-5-iodoindole makes it a versatile substrate for various metal-catalyzed cross-coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a wide array of functional groups at this position.

Palladium-Catalyzed Carbon-Carbon Bond Formation (e.g., Suzuki-Miyaura, Sonogashira, Heck)

Palladium-catalyzed cross-coupling reactions are powerful tools for forging new carbon-carbon bonds. eie.grnih.govacs.org The reactivity of the aryl iodide in 3-acetyl-5-iodoindole makes it an excellent coupling partner in several of these transformations.

The Suzuki-Miyaura coupling reaction, which joins an organoboron compound with an organohalide, is a widely used method for creating biaryl structures and other C-C bonds. libretexts.orgyonedalabs.com In the context of 3-acetyl-5-iodoindole, this reaction allows for the introduction of various aryl and heteroaryl substituents at the C-5 position. For instance, the coupling of 5-iodoindoles with arylboronic acids proceeds efficiently in the presence of a palladium catalyst and a base. nih.govresearchgate.net The reaction is tolerant of the acetyl group at the C-3 position and the N-H of the indole, often proceeding without the need for a protecting group. nih.gov

Table 1: Examples of Suzuki-Miyaura Coupling with Iodoindoles

| Aryl Halide | Boronic Acid | Catalyst System | Product | Yield | Reference |

| 5-Iodoindole (B102021) | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | 5-Phenylindole | High | nih.gov |

| 3-Iodoindole | p-Tolylboronic acid | Not specified | 3-(p-Tolyl)indole | 95% | researchgate.net |

| 5-Bromo-3-iodoindole | Various arylboronic acids | Not specified | 5-Bromo-3-arylindoles | Not specified | researchgate.net |

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nrochemistry.comorganic-chemistry.orgnih.gov This reaction is particularly useful for synthesizing substituted alkynes. 3-Acetyl-5-iodoindole can be effectively coupled with various terminal alkynes using a palladium catalyst and a copper(I) co-catalyst in the presence of a base. researchgate.netorganic-chemistry.org The reactivity of the C-I bond is significantly greater than that of a C-Br bond, allowing for selective coupling at the C-5 position if other halogens are present. researchgate.net

Table 2: Examples of Sonogashira Coupling with Iodoindoles

| Aryl Halide | Alkyne | Catalyst System | Product | Yield | Reference |

| 5-Iodoindole | Phenylacetylene | Pd/Cu | 5-(Phenylethynyl)indole | Good | nih.gov |

| 3-Iodoindole | TMS-acetylene | Not specified | 3-(Trimethylsilylethynyl)indole | Not specified | researchgate.net |

| 5-Bromo-3-iodoindole | Various terminal alkynes | Pd/Cu | 5-Bromo-3-alkynylindoles | Not specified | researchgate.net |

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. nih.govorganic-chemistry.orgresearchgate.net 3-Acetyl-5-iodoindole can participate in Heck reactions with various alkenes in the presence of a palladium catalyst and a base. researchgate.net This allows for the introduction of vinyl groups at the C-5 position of the indole ring. The reaction typically proceeds via oxidative addition of the aryl iodide to the palladium(0) catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.gov While direct examples with 3-acetyl-5-iodoindole are not prevalent in the provided search results, the reactivity of 5-iodoindole in Heck reactions suggests its applicability. nih.govresearchgate.net

Copper-Mediated Cross-Coupling Reactions

Copper-mediated cross-coupling reactions, often referred to as Ullmann-type reactions, provide a cost-effective alternative to palladium-catalyzed methods for the formation of carbon-carbon and carbon-heteroatom bonds. ecampus.combeilstein-journals.org These reactions are particularly effective for the formation of C-N, C-O, and C-S bonds. While specific examples of copper-mediated cross-coupling with 3-acetyl-5-iodoindole are not explicitly detailed in the search results, the general principles of Ullmann condensations suggest that it could be a viable substrate for reactions with nucleophiles such as amines, alcohols, and thiols. beilstein-journals.org Copper catalysis can also be employed for the coupling of diazo compounds with sulfinates. cas.cn

Other Metal-Catalyzed Coupling Reactions

Besides palladium and copper, other transition metals can catalyze cross-coupling reactions. eie.grnih.gov For example, rhodium-catalyzed reactions have been used for the C-H functionalization of indolines. acs.org While specific examples involving 3-acetyl-5-iodoindole are not provided, the broader field of organometallic chemistry offers potential for other metal-catalyzed transformations at the C-5 position. Iron-catalyzed cross-coupling reactions have also emerged as a more sustainable alternative to palladium. nih.gov

Reactivity of the 3-Acetyl Moiety

The 3-acetyl group imparts distinct reactivity to the indole scaffold, primarily centered around the carbonyl functionality and the adjacent α-carbon.

Condensation Reactions and Carbonyl Transformations

The carbonyl group of the 3-acetyl moiety is susceptible to condensation reactions with various nucleophiles. For instance, 3-acetylindoles can react with aldehydes and other carbonyl compounds in the presence of a base or acid catalyst. rsc.orgscirp.org These reactions often form the basis for the synthesis of more complex heterocyclic structures. One example is the one-pot multicomponent reaction of 3-acetylindole (B1664109) with aromatic aldehydes, ethyl cyanoacetate, and ammonium (B1175870) acetate (B1210297) to yield indolylpyridine derivatives. rsc.org Another example involves the condensation with acetophenone (B1666503) derivatives to form chalcone-like structures. dergipark.org.tr

The carbonyl group can also undergo various transformations. For instance, palladium-catalyzed carbonylation reactions of iodoindoles can lead to the formation of indol-3-yl aryl ketones, although this typically involves the introduction of a carbonyl group rather than the transformation of an existing one. researchgate.net

Enolate Chemistry and Alpha-Functionalization

The α-protons of the acetyl group are acidic and can be removed by a suitable base to form an enolate. masterorganicchemistry.com This enolate is a powerful nucleophile and can react with various electrophiles, allowing for functionalization at the α-position. paris-saclay.fr The stability of the enolate is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. masterorganicchemistry.com

While specific examples of α-functionalization of 3-acetyl-5-iodoindole are not detailed, the general principles of enolate chemistry are applicable. paris-saclay.fr For example, oxidative coupling of the enolates of 3-acetylindoles can be achieved, and the choice of N-protecting group can influence the reaction's yield and stereoselectivity. paris-saclay.fr Furthermore, direct C3-functionalization of indoles with α-heteroaryl-substituted methyl alcohols has been reported, showcasing the reactivity of the indole nucleus in the presence of a C3 substituent. chemrxiv.org

Functionalization at Peripheral Sites of the Indole Nucleus

The indole nucleus of 3-Acetyl-5-iodoindole offers several sites for further chemical modification beyond the reactive C-I bond at the C5 position. The nitrogen atom (N1) and the carbon atoms of the benzene (B151609) and pyrrole (B145914) rings (C2, C4, C6, C7) are all potential targets for functionalization, enabling the synthesis of highly substituted and complex indole derivatives.

N1-Substitution and Its Influence on Reactivity

The nitrogen atom of the indole ring is a key site for substitution, which not only introduces new functional groups but also significantly influences the reactivity of the entire molecule. The N-H proton can be readily replaced by a variety of alkyl and aryl groups through N-alkylation and N-arylation reactions.

N-Alkylation: The alkylation of the indole nitrogen can be achieved using various electrophiles like alkyl halides or by employing alcohols through "borrowing hydrogen" methodologies. syr.edursc.org These transformations typically require a base to deprotonate the indole nitrogen, forming a more nucleophilic indolide anion. The choice of an N-substituent can be crucial for subsequent reactions, as it can prevent undesired side reactions and modulate the electronic properties of the indole ring system. syr.edu For instance, trichloroacetimidates activated by Lewis or Brønsted acids serve as effective electrophiles for N-alkylation. syr.edu

N-Arylation: The introduction of an aryl group at the N1 position is commonly accomplished through transition-metal-catalyzed cross-coupling reactions, such as the Ullmann condensation and the Buchwald-Hartwig amination. nih.govorganic-chemistry.org Copper-catalyzed N-arylation often uses aryl halides and can be performed under various conditions, sometimes even without the need for specialized ligands. researchgate.netexeter.ac.uk Palladium-catalyzed methods are also highly efficient, utilizing a combination of a palladium precursor like Pd₂(dba)₃ and bulky, electron-rich phosphine (B1218219) ligands to couple indoles with aryl iodides, bromides, chlorides, and triflates. organic-chemistry.org The presence of an N-aryl group can significantly impact the biological activity and physical properties of the resulting indole derivative. nih.gov

The table below summarizes representative conditions for N-arylation of indoles.

| Reaction Type | Catalyst/Reagents | Base | Solvent | Conditions | Key Features | Citation |

|---|---|---|---|---|---|---|

| Copper-Catalyzed N-Arylation | Cu₂O | K₃PO₄ | Ethanol | Microwave irradiation | Ligand-free, environmentally benign solvent. | exeter.ac.uk |

| Palladium-Catalyzed N-Arylation (Buchwald-Hartwig) | Pd₂(dba)₃ / Bulky Phosphine Ligand | NaOt-Bu or K₃PO₄ | Toluene or Dioxane | Inert atmosphere (Argon) | Broad scope including aryl chlorides and triflates. | organic-chemistry.org |

| Copper-Catalyzed N-Arylation | CuBr₂ / TBAF | - | Solvent-free | Mild, ligand-free conditions. | researchgate.net |

Selective Functionalization at C2 and C7 Positions

While the C3 position of indole is the most common site for electrophilic substitution, and the C5-iodo group in the target molecule provides a handle for cross-coupling, selective functionalization at the C2 and C7 positions is more challenging yet synthetically valuable. researchgate.net Achieving such regioselectivity often requires specialized strategies, such as directed C-H activation.

C7-Functionalization: Directing groups installed at the N1 position can steer a transition metal catalyst to the adjacent C7 position for C-H functionalization. For example, an N-P(O)tBu₂ group has been shown to direct palladium catalysts to achieve C7 arylation. nih.gov This strategy allows for the introduction of various aryl, alkyl, and other functional groups at a position that is typically difficult to access. nih.gov

C2-Functionalization: The C2 position is inherently less nucleophilic than C3. However, C2-arylation can be achieved through palladium-catalyzed reactions, which are believed to proceed via an initial electrophilic attack of the palladium catalyst at the C3 position, followed by a C3→C2 migration. acs.org Alternatively, rhodium(III)-catalyzed reactions have been developed for the selective insertion of carbenoids at the C2 position, providing a route to 2-acetate (B119210) substituted indoles. rsc.org This can be followed by further functionalization, for instance, a C7-alkenylation, demonstrating the potential for sequential, site-selective modifications. rsc.org

The following table details research findings on the selective functionalization of indole derivatives.

| Position | Methodology | Catalyst/Reagents | Key Feature | Citation |

|---|---|---|---|---|

| C7 | Directed C-H Arylation | Palladium catalyst with N-P(O)tBu₂ directing group | Enables functionalization at the sterically hindered C7 position. | nih.gov |

| C2 | Direct C-H Arylation | Palladium catalyst | Proceeds via a proposed electrophilic metalation-migration mechanism. | acs.org |

| C2 | Carbenoid Insertion | Rh(III) catalyst with α-diazotized Meldrum's acid | Mild and versatile method for synthesizing 2-acetate substituted indoles. | rsc.org |

| C7 | Directed C-H Alkenylation | Rh(III)/Cu(II) catalyst system | Allows for subsequent functionalization of a pre-functionalized indole. | rsc.org |

Ring Opening, Rearrangements, and Cycloaddition Reactions

Beyond simple substitutions, the 3-acetyl-5-iodoindole scaffold can participate in more complex transformations that alter the core structure, such as ring-opening, molecular rearrangements, and cycloaddition reactions.

Ring Opening: The indole ring is generally stable, but under certain conditions, it can undergo fragmentation. For example, attempts to generate a 2,3-dilithioindole by treating a 2,3-dihaloindole with strong bases can lead to ring opening, presumably due to anionic repulsion between the C2 and C3 positions. scispace.com

Rearrangements: Rearrangement reactions are fundamental in indole chemistry, with the Fischer indole synthesis being a classic example involving a washington.eduwashington.edu-sigmatropic rearrangement of an N-arylhydrazone intermediate. nih.gov For a pre-formed indole like 3-acetyl-5-iodoindole, intramolecular Heck reactions represent a powerful tool for constructing new fused-ring systems, which can be viewed as a cyclization/rearrangement cascade. researchgate.netuniurb.it These reactions can form β- and γ-carbolinone structures, which are important motifs in medicinal chemistry. researchgate.net

Cycloaddition Reactions: The C2=C3 double bond of the indole ring can participate in cycloaddition reactions, behaving as a dienophile. The presence of the electron-withdrawing acetyl group at the C3 position enhances this reactivity. Diels-Alder reactions, particularly [4+2] cycloadditions, can occur between the indole and a suitable diene. libretexts.org Photocatalytic methods using heterogeneous catalysts like platinum-modified titanium dioxide have been shown to mediate indole Diels-Alder cycloadditions, tolerating halogen substituents like the iodo group at C5 without dehalogenation. nih.gov Furthermore, the indole C2=C3 bond can engage in [3+2] cycloaddition reactions, for example with azides, to form fused heterocyclic systems. nih.gov

The table below provides examples of these complex transformations.

| Reaction Type | Reactants/Conditions | Key Outcome | Citation |

|---|---|---|---|

| Ring Opening | 2,3-Dihaloindole with strong base (e.g., n-BuLi) | Fragmentation of the indole ring. | scispace.com |

| Intramolecular Heck Reaction | N-allyl-2-iodo-1H-indole-3-carboxamides with Pd catalyst | Synthesis of fused γ-carbolinone ring systems. | researchgate.net |

| Diels-Alder Cycloaddition | 5-Iodoindole with a diene, photocatalyzed by Pt@TiO₂ | Forms cycloadducts without dehalogenation, allowing further functionalization. | nih.gov |

| [3+2] Cycloaddition | Indolylpyrans with phenyl acetylenes, CuI catalyst | Formation of indolyltriazolylpyran hybrids. | nih.gov |

Mechanistic Elucidation and Kinetic Studies in 3 Acetyl 5 Iodoindole Synthesis and Reactivity

Investigating Electrophilic Aromatic Substitution Mechanisms on Indoles

The indole (B1671886) ring is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS). nih.govresearchgate.net The synthesis of 3-Acetyl-5-iodoindole typically involves two key EAS reactions: acylation at the C3 position and iodination at the C5 position.

The mechanism of EAS on an aromatic ring proceeds through a two-step process. masterorganicchemistry.comwikipedia.org In the first, rate-determining step, the π electrons of the indole ring act as a nucleophile, attacking an electrophile to form a resonance-stabilized carbocation intermediate known as an arenium ion or Wheland intermediate. masterorganicchemistry.comwikipedia.org The disruption of aromaticity in this step makes it the slower part of the reaction. masterorganicchemistry.com In the second, faster step, a base removes a proton from the carbon atom that formed the bond with the electrophile, restoring the aromaticity of the ring. masterorganicchemistry.com

For indoles, electrophilic attack preferentially occurs at the C3 position due to the higher electron density at this position, which leads to a more stable carbocation intermediate. nih.govresearchgate.net This regioselectivity is a key factor in the synthesis of 3-acetylindoles. nih.gov

Understanding Halogen-Bond Activation and Transition State Analysis

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid), interacting with a Lewis base. nih.gov In the context of indole chemistry, halogen bonding can play a significant role in activating either the indole substrate or the electrophilic reagent.

Recent studies have shown that halogen bond-donor catalysts can activate π electron systems, such as the indole ring, for various reactions. rikkyo.ac.jp Computational chemistry, specifically transition state analysis, has revealed that an iodine catalyst can associate with the π electrons at the C3 position of indole through a halogen bond. rikkyo.ac.jp This interaction stabilizes the transition state of the reaction, thereby accelerating the reaction rate. rikkyo.ac.jp Density Functional Theory (DFT) calculations have been employed to explore the nature of C−I⋅⋅⋅π halogen bonding and its role in organocatalysis, confirming that these interactions can significantly lower the activation barrier of reactions.

The activation of metal-halogen bonds by halogen bond donors has also been investigated. nih.gov NMR experiments and DFT calculations support the mode of activation occurring via halogen bonding, which can facilitate catalytic processes. nih.gov

Role of Catalysts and Reagents in Regioselective Transformations

The choice of catalysts and reagents is paramount in controlling the regioselectivity of the acylation and iodination of indoles to produce 3-Acetyl-5-iodoindole.

For Acylation: Friedel-Crafts acylation is a common method for introducing the acetyl group at the C3 position of indole. researchgate.netnih.gov Lewis acids are typically employed as catalysts to generate the acylium ion electrophile from an acyl halide or anhydride. wikipedia.org However, traditional Lewis acids often need to be used in stoichiometric amounts and require strictly anhydrous conditions. nih.govresearchgate.net

To overcome these limitations, alternative catalytic systems have been developed. Metal triflates, for instance, have emerged as effective and water-tolerant Lewis acid catalysts for the 3-acylation of indoles. nih.gov The use of ionic liquids as solvents in conjunction with metal triflate catalysts can further enhance reaction rates and simplify catalyst recovery. nih.govresearchgate.net Zinc oxide has also been shown to be an efficient and easily handled catalyst for the regioselective Friedel-Crafts acylation of indoles. researchgate.net

For Iodination: The regioselective iodination of the indole ring at the C5 position can be achieved using various iodinating agents and reaction conditions. Enzymatic halogenation offers a green and highly selective alternative to traditional chemical methods. frontiersin.orgnih.gov For example, the RebH enzyme variant 3-LSR has been shown to catalyze the bromination and chlorination of various indole derivatives with high regioselectivity. frontiersin.orgnih.gov While specific enzymatic iodination of 3-acetylindole (B1664109) at the C5 position is not extensively detailed in the provided context, the principles of enzymatic halogenation suggest its potential for such transformations.

The use of an oxone-halide system provides an environmentally friendly method for the halogenation of indoles. nih.govorganic-chemistry.org The regioselectivity of this method can be controlled by the nature of the protecting group on the indole nitrogen. nih.gov

Isotopic Labeling and Spectroscopic Techniques for Mechanism Probing

Elucidating the intricate details of reaction mechanisms requires sophisticated analytical techniques. Isotopic labeling and various spectroscopic methods are invaluable tools in this endeavor.

Isotopic Labeling: This technique involves replacing an atom in a reactant with one of its isotopes to trace the atom's path throughout a chemical reaction. ias.ac.inwikipedia.orgthieme-connect.de For instance, deuterium (²H) labeling can be used to determine which C-H bonds are broken during a reaction. In the context of indole chemistry, gold(I)-catalyzed hydrogen isotope exchange has been used to selectively label the C3 position of unsubstituted indoles, providing insights into the involvement of aurated indole intermediates. chemrxiv.org This method helps in understanding the reactivity of specific positions on the indole ring.

Spectroscopic Techniques: A variety of spectroscopic methods are employed to identify reactants, products, and transient intermediates, as well as to study their structures and interactions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules. researchgate.net It can be used to identify the position of substituents on the indole ring and to follow the progress of a reaction.

Mass Spectrometry (MS): MS is used to determine the molecular weight of compounds and can help in identifying reaction products and intermediates. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: These techniques provide information about the functional groups present in a molecule and can be used to monitor changes in electronic structure during a reaction. researchgate.net

Transient Absorption Spectroscopy: This ultrafast spectroscopic technique allows for the observation of short-lived reaction intermediates on femtosecond to nanosecond timescales, providing direct evidence for proposed reaction mechanisms. researchgate.net

By combining these techniques, researchers can piece together a detailed picture of the reaction mechanism, including the identification of key intermediates and transition states.

Kinetic Studies and Reaction Rate Determination

Kinetic studies are essential for understanding the factors that influence the rate of a chemical reaction and for optimizing reaction conditions. By measuring reaction rates under different conditions (e.g., varying concentrations of reactants, catalysts, or temperature), a rate law can be determined, which provides quantitative information about the reaction mechanism.

For the synthesis of 3-Acetyl-5-iodoindole, kinetic studies can be applied to both the acylation and iodination steps. For example, kinetic studies of the N-acylation of indolines have been reported, providing insights into the selectivity of the reaction. nih.gov Similarly, kinetic investigations of the nitrosation of 3-substituted indoles have been performed to determine rate constants and equilibrium constants. rsc.org

Computational studies can also be used to predict reaction kinetics. For instance, the atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl radicals have been investigated using quantum chemical calculations and kinetic modeling. copernicus.org These studies provide valuable data on the rates of different reaction pathways.

Advanced Characterization and Analytical Methodologies for 3 Acetyl 5 Iodoindole Derivatives

Spectroscopic Techniques for Structural Confirmation (e.g., NMR, IR, Mass Spectrometry)

Spectroscopic methods are fundamental in the elucidation of the molecular structure of 3-Acetyl-5-iodoindole. Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the hydrogen and carbon framework, Infrared (IR) spectroscopy identifies functional groups, and Mass Spectrometry (MS) determines the molecular weight and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the indole (B1671886) ring protons and the acetyl group. The protons on the indole ring will exhibit characteristic chemical shifts and coupling patterns influenced by the electron-withdrawing effects of the iodo and acetyl substituents.

¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on all unique carbon atoms in the molecule. The carbonyl carbon of the acetyl group and the carbon atom attached to the iodine are expected to have characteristic chemical shifts.

Interactive Data Table: Expected ¹H and ¹³C NMR Chemical Shifts for 3-Acetyl-5-iodoindole

| Atom | Expected ¹H NMR Chemical Shift (ppm) | Expected ¹³C NMR Chemical Shift (ppm) |

| NH | ~12.0 (broad singlet) | - |

| C2-H | ~8.3 (singlet) | ~138 |

| C4-H | ~8.6 (doublet) | ~131 |

| C6-H | ~7.5 (doublet of doublets) | ~129 |

| C7-H | ~7.4 (doublet) | ~115 |

| C=O | - | ~192 |

| CH₃ | ~2.5 (singlet) | ~27 |

| C3 | - | ~118 |

| C3a | - | ~127 |

| C5 | - | ~86 |

| C7a | - | ~136 |

Note: These are estimated values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the characteristic functional groups present in 3-Acetyl-5-iodoindole. The spectrum is expected to show prominent absorption bands corresponding to the N-H bond of the indole ring, the carbonyl (C=O) group of the acetyl moiety, and various C-H and C-C bonds within the aromatic structure.

Interactive Data Table: Characteristic IR Absorption Bands for 3-Acetyl-5-iodoindole

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3200-3400 | Medium, Broad |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Aliphatic) | 2850-3000 | Weak |

| C=O Stretch (Ketone) | 1650-1680 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium |

| C-N Stretch | 1200-1350 | Medium |

| C-I Stretch | 500-600 | Weak |

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental formula of 3-Acetyl-5-iodoindole. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming the elemental composition. The fragmentation pattern observed in the mass spectrum can also offer structural information. For 3-Acetyl-5-iodoindole (C₁₀H₈INO), the expected exact mass can be calculated.

Interactive Data Table: Mass Spectrometry Data for 3-Acetyl-5-iodoindole

| Analysis | Expected Value |

| Molecular Formula | C₁₀H₈INO |

| Monoisotopic Mass | 284.9645 u |

| Nominal Mass | 285 u |

| Common Fragments | [M-CH₃]⁺, [M-COCH₃]⁺, [M-I]⁺ |

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation of 3-Acetyl-5-iodoindole from reaction mixtures and for the assessment of its purity. Thin-layer chromatography (TLC) is often used for rapid qualitative analysis and reaction monitoring, while high-performance liquid chromatography (HPLC) is employed for quantitative purity determination.

Thin-Layer Chromatography (TLC): TLC is a common method for monitoring the progress of a chemical reaction and for preliminary purity checks. For indole derivatives, silica gel is typically used as the stationary phase, with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane) as the mobile phase. The separated compounds are visualized under UV light.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative technique for assessing the purity of 3-Acetyl-5-iodoindole. A reversed-phase C18 column is commonly used, with a mobile phase consisting of a mixture of water (often with a modifier like formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile or methanol. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total peak area.

Interactive Data Table: Typical Chromatographic Conditions for 3-Acetyl-5-iodoindole Derivatives

| Technique | Stationary Phase | Typical Mobile Phase | Detection |

| TLC | Silica Gel 60 F₂₅₄ | Hexane:Ethyl Acetate (e.g., 7:3 v/v) | UV (254 nm) |

| HPLC | Reversed-phase C18 | Acetonitrile:Water with 0.1% Formic Acid | UV (e.g., 254 nm, 280 nm) |

X-Ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides accurate bond lengths, bond angles, and intermolecular interactions. While the crystal structure of 3-Acetyl-5-iodoindole itself has not been reported in the searched literature, the crystal structure of a related compound, ethyl 5-iodo-1H-indole-3-carboxylate, has been determined rsc.org. This demonstrates that 5-iodoindole (B102021) derivatives can form crystals suitable for X-ray diffraction analysis.

Should single crystals of 3-Acetyl-5-iodoindole be obtained, X-ray crystallography would provide unambiguous confirmation of its structure and reveal details about its solid-state packing and intermolecular forces, such as hydrogen bonding involving the indole N-H group.

Academic Research Applications of 3 Acetyl 5 Iodoindole and Its Derivatives

Utility as a Precursor in Complex Organic Synthesis

The 3-acetyl-5-iodoindole framework is a key building block in the synthesis of intricate molecular structures, particularly those based on the indole (B1671886) nucleus, which is a common feature in many natural products. nih.gov Its functional handles allow for stepwise and controlled modifications, facilitating the assembly of complex, polyfunctionalized molecules.

Access to Polyfunctionalized Indole Alkaloid Scaffolds

3-Acetylindole (B1664109) and its derivatives are important starting materials for the synthesis of a variety of bioactive indole alkaloids. nih.govresearchgate.netsemanticscholar.org These natural products are known for their wide range of pharmaceutical applications, including anticancer, antiviral, and anti-inflammatory properties. nih.govresearchgate.net The 3-acetyl group on the indole ring provides a reactive site for further chemical transformations. researchgate.net

The synthetic utility of this scaffold allows for the creation of diverse alkaloid frameworks, such as:

(5-Indole)oxazole alkaloids nih.govresearchgate.net

β-carboline alkaloids nih.govresearchgate.net

Bis-indole alkaloids nih.govresearchgate.net

Furthermore, the C5-iodo group enables palladium-catalyzed cross-coupling reactions, such as C-H arylation, to construct C5-indole unnatural amino acid derivatives. researchgate.net This method allows for the installation of various amino acid motifs, including norvaline, leucine, and phenylalanine, onto the indole core with good diastereoselectivity. researchgate.net This approach enriches the library of available indole-based unnatural amino acids for further research. researchgate.net

Generation of Privileged Structures for Screening Libraries

The indole ring is considered a "privileged structure" in medicinal chemistry, a concept describing a molecular scaffold capable of binding to a range of different biological targets. nih.govrsc.orgresearchgate.net This characteristic makes indole derivatives highly valuable for the creation of screening libraries aimed at discovering new biologically active molecules. rsc.orgnih.gov

3-Acetyl-5-iodoindole is an ideal precursor for generating such libraries due to its capacity for diversification. The C3-acetyl and C5-iodo functionalities serve as handles for introducing a wide variety of substituents, allowing for the systematic modification of the core structure. rsc.org This approach has been used to develop libraries of 3-substituted 2-phenyl-indoles, which have proven effective in identifying new ligands for G protein-coupled receptors (GPCRs). rsc.orgresearchgate.net By starting with a privileged scaffold, researchers can increase the likelihood of finding active compounds ("hits") and streamline the subsequent process of lead optimization. rsc.orgnih.gov

Exploration in Biological Chemistry Research

Derivatives of 3-acetyl-5-iodoindole have been extensively studied to understand and modulate biological processes at the molecular and cellular levels. These investigations leverage the structural versatility of the indole scaffold to design targeted probes, inhibitors, and therapeutic candidates.

Ligand Design for Protein and Enzyme Interaction Studies (in vitro)

The indole scaffold is a common motif in molecules designed to interact with proteins and enzymes. Derivatives of 3-acetyl-5-iodoindole are used in ligand-based and structure-based drug design to probe these interactions. easychair.orgresearchgate.netnih.gov For example, a series of indole-aryl amide derivatives were designed and synthesized to be evaluated as opioid receptor ligands. nih.govresearchgate.net Some of these compounds displayed binding affinity in the low micromolar range for the κ-opioid receptor (κ-OR). nih.govresearchgate.net

Computational methods, such as molecular docking, are often employed to predict and analyze these interactions. Studies have used docking to investigate the binding of 5-iodoindole (B102021) derivatives to glutathione S-transferase (GST), a key enzyme in cellular detoxification, and to model the interaction of indoline derivatives with the epidermal growth factor receptor (EGFR), a target in cancer therapy. nih.govwits.ac.za These in silico approaches, combined with experimental binding assays, provide valuable insights into the molecular basis of a ligand's activity and guide the design of more potent and selective molecules. researchgate.net

Cellular Assay Development and Mechanistic Probes (in vitro biological activity, e.g., antiproliferative effects in cancer cell lines, enzyme inhibition)

Derivatives of the indole nucleus are widely recognized for their potential as anticancer agents. nih.gov Numerous studies have utilized cellular assays to evaluate the in vitro biological activity of compounds derived from 3-acetyl-5-iodoindole.

Antiproliferative Activity: A notable application is the investigation of their antiproliferative effects against various human cancer cell lines. For instance, certain indole-aryl amide derivatives have shown selective toxicity toward the HT29 colon cancer cell line while not affecting healthy human intestinal cells. nih.gov One such derivative was found to cause cell cycle arrest in the G1 phase and promote apoptosis in HT29 cells. nih.gov Mechanistic studies revealed that this effect was associated with the upregulation of the anti-proliferative protein p21 and the pro-apoptotic protein Bax. nih.gov Other indole derivatives have demonstrated potent activity against breast cancer (MCF-7), prostate cancer (PC-3), and cervical cancer (HeLa) cell lines. nih.gov Similarly, 3-substituted oxindole (B195798) derivatives have shown significant antiproliferative activity against MCF-7 cells, with one compound inhibiting epidermal growth factor receptor (EGFR) and tubulin polymerization. nih.gov

The table below summarizes the in vitro antiproliferative activity of selected indole derivatives against various cancer cell lines.

| Compound Type | Cell Line | Activity Metric | Result | Reference |

| Indole-aryl amide (Compound 2) | MCF-7 (Breast) | IC₅₀ | 0.81 µM | nih.gov |

| Indole-aryl amide (Compound 2) | PC-3 (Prostate) | IC₅₀ | 2.13 µM | nih.gov |

| Indole-aryl amide (Compound 4) | HT29 (Colon) | IC₅₀ | 0.96 µM | nih.gov |

| Indole-aryl amide (Compound 4) | HeLa (Cervical) | IC₅₀ | 1.87 µM | nih.gov |

| Indole-aryl amide (Compound 4) | MCF-7 (Breast) | IC₅₀ | 0.84 µM | nih.gov |

| 3-Substituted Oxindole (Compound 6f) | MCF-7 (Breast) | IC₅₀ | 14.77 µM | nih.gov |

Enzyme Inhibition: In addition to antiproliferative effects, indole derivatives are explored as enzyme inhibitors. As mentioned, computational and experimental studies have identified 5-iodoindole as an antagonist of glutathione S-transferase (GST). nih.govresearchgate.net This inhibition leads to the generation of reactive oxygen species (ROS), providing a clear mechanism for its observed biological effects in certain organisms. nih.govresearchgate.net

In Vivo Investigations in Non-Human Model Organisms (e.g., nematicidal activity)

The biological activity of 3-acetyl-5-iodoindole derivatives has been confirmed in in vivo studies using non-human model organisms. A significant area of this research is the investigation of their nematicidal properties.

The indole derivative 5-iodoindole has been identified as a potent nematicide against the root-knot nematode, Meloidogyne incognita, a major agricultural pest. nih.govresearchgate.net

Key in vivo findings include:

Mortality: 5-iodoindole is effective at killing both juvenile and freshly hatched nematodes. nih.govresearchgate.net At higher concentrations (50 μg/mL), it can induce rapid death within 6 hours. nih.gov

Mechanism of Action: Microscopic analysis confirmed that the rapid killing is due to the generation of reactive oxygen species (ROS). nih.govresearchgate.net The molecule is also reported to induce the formation of large vacuoles, leading to a form of non-apoptotic cell death. researchgate.net

Plant Protection: In pot experiments with tomato plants (Solanum lycopersicum), 5-iodoindole effectively reduced the formation of root galls and egg masses caused by M. incognita. nih.govresearchgate.net Importantly, the compound did not appear to harm the physiological properties of the host plant. nih.gov

Broad-Spectrum Activity: The nematicidal activity of halogenated indoles has also been demonstrated against other plant-parasitic nematodes, such as the pinewood nematode (Bursaphelenchus xylophilus). researchgate.net

These findings highlight the potential of using 5-iodoindole and its derivatives as eco-friendly biocides to control nematode infestations in agricultural settings. nih.govresearchgate.net

Applications in Materials Science and Host-Guest Chemistry (e.g., iodine capture)

The unique structural features of 3-acetyl-5-iodoindole, namely the electron-withdrawing acetyl group, the heavy iodine atom, and the hydrogen-bonding capability of the indole N-H group, make it and its derivatives interesting candidates for applications in materials science and host-guest chemistry.

In the realm of materials science , indole derivatives are recognized for their electron-rich nature and are utilized in the development of organic functional materials. While specific research on 3-acetyl-5-iodoindole in this area is not extensively documented, the broader class of indole derivatives, particularly indoloindoles synthesized from indole precursors, has shown promise in applications such as organic light-emitting diodes (OLEDs) and organic solar cells. The presence of the iodo-substituent in 3-acetyl-5-iodoindole offers a site for further functionalization through cross-coupling reactions, enabling the synthesis of more complex, conjugated systems suitable for electronic materials.

A significant area of interest within host-guest chemistry for iodo-functionalized organic molecules is the phenomenon of halogen bonding . This is a non-covalent interaction where a halogen atom acts as an electrophilic species (a halogen bond donor) and interacts with a Lewis base (a halogen bond acceptor). The iodine atom in 3-acetyl-5-iodoindole can participate in halogen bonding, which can be exploited in the design of supramolecular assemblies and for the recognition of anions.

One of the pertinent applications of this property is in iodine capture . The release of volatile radioactive iodine isotopes from nuclear fuel reprocessing plants poses a significant environmental and health risk. Developing materials that can efficiently and selectively capture iodine is therefore of great importance. Porous organic materials and metal-organic frameworks (MOFs) are being investigated for this purpose. The ability of iodo-functionalized compounds to form halogen bonds with iodine molecules (I2) makes them promising candidates for iodine capture materials. The interaction between the iodine atom on the host molecule (like a derivative of 3-acetyl-5-iodoindole) and the captured iodine molecule can lead to the formation of stable adducts, effectively sequestering the volatile iodine. While specific studies on 3-acetyl-5-iodoindole for iodine capture are yet to be published, the principle of using iodo-functionalized organic scaffolds is a promising strategy in this field.

| Application Area | Relevant Structural Feature of 3-Acetyl-5-iodoindole | Potential Role and Mechanism |

| Materials Science | Iodo-substituent at C5 | Site for cross-coupling reactions to synthesize conjugated polymers for OLEDs and organic solar cells. |

| Host-Guest Chemistry | Iodine atom | Acts as a halogen bond donor for the recognition of Lewis basic guests. |

| Iodine Capture | Iodine atom | Forms halogen bonds with molecular iodine (I2) for its sequestration. |

Development of Fluorescent Probes and Chemical Sensors

Indole derivatives are widely used in the development of fluorescent probes and chemical sensors due to their inherent fluorescence properties, which can be modulated by the introduction of various functional groups and through interactions with specific analytes. sjp.ac.lk The 3-acetyl-5-iodoindole scaffold provides a versatile platform for the design of such sensors. The acetyl group can be chemically modified to introduce a recognition site for a target analyte, while the iodo-substituent can be used to tune the photophysical properties of the molecule or as a reactive site for further derivatization.

Indole-based fluorescent probes have been successfully developed for the detection of a variety of species, including metal ions and anions. researchgate.netresearchgate.net The sensing mechanism often involves processes such as photoinduced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). sjp.ac.lk

For instance, the nitrogen atom of the indole ring can act as a donor in metal-ligand binding, and its interaction with a metal ion can lead to a change in the fluorescence of the molecule. sjp.ac.lk Similarly, the N-H proton of the indole can act as a hydrogen bond donor to recognize and sense anions like fluoride. nih.govacs.org

While specific fluorescent probes based on 3-acetyl-5-iodoindole are not extensively reported, the general principles of indole-based sensor design are directly applicable. The acetyl group could be converted into a Schiff base or other ligand systems to create a binding pocket for a specific metal ion. The interaction of the target ion with this binding site would then perturb the electronic structure of the indole fluorophore, leading to a detectable change in its fluorescence emission.

Below is a table summarizing the characteristics of some reported indole-based fluorescent probes, illustrating the potential for derivatives of 3-acetyl-5-iodoindole in this field.

| Probe Derivative | Target Analyte | Sensing Mechanism | Detection Limit |

| Indole Hydrazone | Fluoride Anions (F⁻) | Deprotonation and subsequent "turn-on" fluorescence. nih.gov | Not specified |

| Bis-triazolyl Indoleamine | Copper Ions (Cu²⁺) | Chelation with the bis-triazolyl moiety leading to fluorescence quenching. sjp.ac.lk | Not specified |

| Indole-coupled Diaminomaleonitrile | Zinc (II) and Manganese (II) ions | Chelation pathways leading to changes in fluorescence. researchgate.net | Not specified |

The development of chemical sensors based on 3-acetyl-5-iodoindole and its derivatives holds significant promise for applications in environmental monitoring, biological imaging, and diagnostics. Further research in this area could lead to the creation of highly sensitive and selective probes for a wide range of target analytes.

Computational and Theoretical Investigations of 3 Acetyl 5 Iodoindole

Quantum Mechanical Studies (e.g., DFT, ab initio)

Quantum mechanical methods, such as Density Functional Theory (DFT) and ab initio calculations, offer a detailed examination of the electronic and structural properties of 3-Acetyl-5-iodoindole at the atomic level. These calculations are fundamental to understanding the molecule's inherent reactivity and spectroscopic characteristics.

The electronic structure of 3-Acetyl-5-iodoindole is characterized by the interplay of the electron-rich indole (B1671886) ring, the electron-withdrawing acetyl group at the 3-position, and the iodine atom at the 5-position. Frontier Molecular Orbital (FMO) theory is a key concept used to explain the reactivity of molecules wikipedia.org. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions wikipedia.orgyoutube.comyoutube.com. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron youtube.com.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity researchgate.netnih.govresearchgate.net. A smaller gap suggests higher reactivity researchgate.netwuxiapptec.com. For 3-Acetyl-5-iodoindole, the acetyl group is expected to lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack at the acetyl carbon. The iodine atom, being a halogen, can participate in halogen bonding and also influences the electron distribution in the indole ring.

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack researchgate.netresearchgate.netyoutube.comyoutube.comresearchgate.net. For 3-Acetyl-5-iodoindole, the MEP map would likely show a negative potential (red/yellow) around the carbonyl oxygen of the acetyl group, indicating a region of high electron density and a likely site for electrophilic attack. Conversely, positive potential (blue) would be expected around the N-H proton of the indole ring, indicating a region of lower electron density and a potential site for nucleophilic interaction.

Table 1: Representative Frontier Molecular Orbital Energies and HOMO-LUMO Gap for Indole Derivatives (Calculated using DFT)

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.58 | -0.15 | 5.43 |

| 3-Acetylindole (B1664109) | -6.02 | -1.23 | 4.79 |

| 5-Iodoindole (B102021) | -5.45 | -0.32 | 5.13 |

| 3-Acetyl-5-iodoindole (Predicted) | -5.95 | -1.45 | 4.50 |

Note: The values for 3-Acetyl-5-iodoindole are hypothetical predictions based on the expected electronic effects of the substituents. Actual values would require specific DFT calculations.

DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction mdpi.com. This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For 3-Acetyl-5-iodoindole, theoretical studies could investigate various reactions, such as electrophilic substitution on the indole ring, nucleophilic addition to the acetyl group, or cross-coupling reactions at the iodine-bearing carbon. For instance, in an electrophilic substitution reaction, calculations would model the approach of an electrophile to different positions on the indole ring, determining the relative activation energies for substitution at each site and thereby predicting the regioselectivity of the reaction. The calculations can also provide insights into the role of catalysts in lowering the activation energy of a particular reaction pathway mdpi.com.

Molecular Dynamics and Docking Simulations (for ligand-target interactions)

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used in drug discovery to predict how a ligand, such as 3-Acetyl-5-iodoindole, might interact with a biological target, typically a protein or enzyme frontiersin.orgwalisongo.ac.id.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity, often expressed as a docking score walisongo.ac.idnih.govresearchgate.net. This allows for the virtual screening of large libraries of compounds against a specific target. For 3-Acetyl-5-iodoindole, docking studies could explore its potential as an inhibitor for various enzymes, such as kinases or histone deacetylases, where indole-based scaffolds have shown activity. The acetyl and iodo substituents would be expected to form specific interactions, such as hydrogen bonds and halogen bonds, with amino acid residues in the active site of the target protein.

Following docking, MD simulations can be used to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more realistic picture of the binding stability and can reveal important conformational changes in both the ligand and the protein upon binding.

Table 2: Hypothetical Docking Scores of 3-Acetyl-5-iodoindole Against Various Kinase Targets

| Kinase Target | Docking Score (kcal/mol) | Key Interacting Residues (Predicted) |

| p38 MAP Kinase | -8.5 | Met109, Gly110, Lys53 |

| Glycogen Synthase Kinase 3β (GSK-3β) | -9.2 | Val135, Arg141, Asp200 |

| Cyclin-Dependent Kinase 2 (CDK2) | -7.9 | Leu83, Glu81, Phe80 |

Note: These are hypothetical values and interactions for illustrative purposes. Actual results would depend on specific docking calculations.

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Derivations)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity nih.gov. In a theoretical QSAR study, various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated for a set of molecules with known activities. Statistical methods are then used to build a model that can predict the activity of new, untested compounds.

For 3-Acetyl-5-iodoindole, a QSAR model could be developed by synthesizing a series of derivatives with different substituents at various positions and measuring their biological activity against a specific target. The model would then help in understanding which structural features are important for activity and in designing new derivatives with improved potency. Descriptors such as the HOMO-LUMO gap, dipole moment, and molecular surface area could be used to build the QSAR model.

Prediction of Spectroscopic Properties and Reactivity Profiles

Computational methods, particularly DFT, can be used to predict various spectroscopic properties of molecules with a high degree of accuracy nih.gov. This is particularly useful for confirming the structure of newly synthesized compounds.

For 3-Acetyl-5-iodoindole, DFT calculations can predict its 1H and 13C NMR chemical shifts nih.govresearchgate.net. These predicted spectra can be compared with experimental data to aid in the assignment of peaks and to verify the structure. Experimental 1H NMR data for 1-(5-iodo-1H-indol-3-yl)ethan-1-one (3-Acetyl-5-iodoindole) in DMSO-d6 shows characteristic peaks at δ 12.08 (s, 1H, NH), 8.52 (d, J = 1.6 Hz, 1H, H4), 8.31 (s, 1H, H2), 7.48 (dd, J = 8.5, 1.7 Hz, 1H, H6), 7.33 (d, J = 8.5 Hz, 1H, H7), and 2.44 (s, 3H, COCH3) rsc.org. The 13C NMR spectrum in DMSO-d6 displays signals at δ 192.8, 135.8, 135.1, 130.8, 129.7, 127.8, 116.0, 114.6, 86.2, and 27.2 rsc.org.

The reactivity profile of 3-Acetyl-5-iodoindole can also be predicted computationally. As discussed in the FMO analysis, the distribution of the HOMO and LUMO can indicate the most likely sites for electrophilic and nucleophilic attack. The calculated MEP map further refines these predictions by visualizing the charge distribution across the molecule. These theoretical predictions of reactivity can guide the design of synthetic routes to new derivatives of 3-Acetyl-5-iodoindole.

Emerging Trends and Future Research Directions in 3 Acetyl 5 Iodoindole Chemistry

Development of Eco-Friendly and Sustainable Synthetic Methods

The chemical industry's growing emphasis on environmental stewardship has catalyzed a shift towards greener synthetic methodologies. Traditional syntheses of 3-acetylindoles, often relying on harsh reagents and generating considerable waste, are being re-evaluated in favor of more sustainable alternatives. A key trend is the adoption of methods that reduce energy consumption, utilize less hazardous solvents, and employ reusable catalysts.

One promising eco-friendly approach involves the use of microwave-assisted organic synthesis (MAOS). This technique can dramatically shorten reaction times for the acylation of indoles, leading to significant energy savings. Paired with the use of ionic liquids as recyclable solvents, microwave-assisted synthesis offers a cleaner route to 3-acetylated indole (B1671886) derivatives. These methods often proceed without the need for protecting groups on the indole nitrogen, further simplifying the synthetic process and reducing waste.

Key Features of Green Synthetic Approaches for 3-Acylindoles: